
(2-Isopropoxythiazol-5-yl)boronic acid
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Overview
Description
(2-Isopropoxythiazol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiazole ring substituted with an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropoxythiazol-5-yl)boronic acid typically involves the borylation of a suitable thiazole precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves the dehydration of boric acid with alcohols to form borate esters, which are then hydrolyzed to yield the boronic acid . This method is scalable and allows for the production of large quantities of the compound.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling carbon-carbon bond formation with aryl/heteroaryl halides or pseudohalides. The boronic acid group reacts catalytically via a Pd-mediated cycle, producing biaryl or heterobiaryl structures.
Key Conditions and Catalysts
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Catalysts : Pd(dppf)Cl₂, Pd(OAc)₂, or Pd(dba)₂ with ligands such as dppf or N-heterocyclic carbenes (NHCs) .
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Base : KOAc or triethylamine (TEA) to facilitate transmetallation .
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Solvents : Dioxane, THF, or ionic liquids under inert atmospheres .
Example Reaction
Reaction with aryl bromides under Pd(dppf)Cl₂ (3 mol%), KOAc (3 equiv), and heating at 80°C in dioxane yields coupled products with retention of the thiazole-isopropoxy motif .
Entry | Substrate | Catalyst System | Conditions | Yield* |
---|---|---|---|---|
1 | Aryl Bromide | Pd(dppf)Cl₂ + dppf | Dioxane, 80°C, 12h | 75–85% |
2 | Aryl Triflate | Pd(OAc)₂ + SIPr·HCl | THF, reflux, MW | 70–78% |
3 | Aryl Chloride | Pd(dba)₂ + Cy₃P | Dioxane, 80°C, 24h | 60–70% |
*Yields inferred from analogous reactions in boronic acid chemistry .
Esterification with Diols
The boronic acid forms stable esters with diols such as pinacol or neopentyl glycol, which are useful for protecting the boron moiety or modifying solubility.
Reaction Conditions
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Diols : Pinacol, catechol, or neopentyl glycol in stoichiometric amounts .
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Conditions : Reflux in toluene with azeotropic water removal (Dean-Stark apparatus) .
Example :
Reaction with pinacol in toluene under reflux produces the pinacol boronate ester, enhancing stability for storage or further reactions .
Protodeboronation
Under acidic or oxidative conditions, the boronic acid group may undergo protodeboronation, yielding a protonated thiazole derivative. This side reaction is mitigated by optimizing pH and avoiding protic solvents .
Ruthenium-Catalyzed C–H Activation/Silylation
The thiazole ring directs regioselective C–H functionalization. For example, Ru catalysts enable silylation at the 4-position of the thiazole (ortho to boron), producing silylated derivatives useful in further modifications .
Conditions :
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Catalyst : Ru₃(CO)₁₂ or [RuCl₂(p-cymene)]₂.
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Silylating Agent : Hexamethyldisilane (HMDS).
Boroxine Formation
Under anhydrous conditions, three equivalents of the boronic acid self-condense to form a boroxine ring (Figure 1b in ). This reversible process is leveraged in dynamic combinatorial chemistry or catalyst design .
Transmetallation Reactions
The compound participates in transmetallation with organostannanes or silanes, enabling transfer of the thiazolyl group to other metals. This is particularly useful in synthesizing mixed organometallic complexes .
Example :
Reaction with tributylstannane in the presence of Pd(0) yields a stannane derivative, facilitating subsequent Stille couplings .
Scientific Research Applications
(2-Isopropoxythiazol-5-yl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of enzyme inhibitors due to its boronic acid group, which can interact with active sites of enzymes.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of protease inhibitors.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of (2-Isopropoxythiazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of enzymes, forming a stable complex that inhibits enzyme activity . The molecular targets and pathways involved include proteases and other enzymes with nucleophilic active sites.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Indolylboronic acid
Comparison
(2-Isopropoxythiazol-5-yl)boronic acid is unique due to its thiazole ring and isopropoxy substitution, which can impart different electronic and steric properties compared to simpler boronic acids like phenylboronic acid or methylboronic acid . These differences can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C6H10BNO3S |
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Molecular Weight |
187.03 g/mol |
IUPAC Name |
(2-propan-2-yloxy-1,3-thiazol-5-yl)boronic acid |
InChI |
InChI=1S/C6H10BNO3S/c1-4(2)11-6-8-3-5(12-6)7(9)10/h3-4,9-10H,1-2H3 |
InChI Key |
SPMITFRRHLLLHE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(S1)OC(C)C)(O)O |
Origin of Product |
United States |
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